Methyl 3-[3-(dimethylamino)phenyl]propanoate

Catalog No.
S879357
CAS No.
1234503-56-0
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[3-(dimethylamino)phenyl]propanoate

CAS Number

1234503-56-0

Product Name

Methyl 3-[3-(dimethylamino)phenyl]propanoate

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC

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Methyl 3-[3-(dimethylamino)phenyl]propanoate is an organic compound characterized by its molecular formula C13H17N1O2C_{13}H_{17}N_{1}O_{2} and a molecular weight of approximately 219.28 g/mol. This compound features a propanoate group attached to a dimethylamino-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of the dimethylamino group enhances its lipophilicity, allowing it to permeate biological membranes effectively.

There is no current information available on the mechanism of action of this specific compound.

  • The ester bond can be hydrolyzed, potentially releasing methanol, which can be toxic in high concentrations [].
  • The aromatic ring might raise concerns about potential carcinogenicity, although the specific substitution pattern needs further investigation [].
, including:

  • Esterification: The compound can be synthesized through the reaction of an appropriate alcohol with a carboxylic acid derivative.
  • Oxidation: It can undergo oxidation reactions, leading to the formation of various products depending on the reaction conditions and reagents used.
  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, facilitating substitution reactions with electrophiles.

Research indicates that methyl 3-[3-(dimethylamino)phenyl]propanoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications as an anticancer agent, as compounds with similar functional groups have shown efficacy in inhibiting tumor growth. The dimethylamino moiety is often associated with increased biological activity due to its ability to interact with various biological targets .

The synthesis of methyl 3-[3-(dimethylamino)phenyl]propanoate can be achieved through several methods:

  • Direct Esterification: This method involves the reaction of 3-(dimethylamino)phenylpropanoic acid with methanol in the presence of an acid catalyst.
  • Silyl Enol Ether Method: A recent study demonstrated a metal-free synthesis using 1,1,1,3,3,3-hexafluoroisopropanol as a solvent and promoter. This approach yielded the desired ester in good yield under mild conditions .
  • Condensation Reactions: Condensation of appropriate amines and acids can also lead to the formation of this compound.

Methyl 3-[3-(dimethylamino)phenyl]propanoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Chemical Intermediates: It can be utilized in the synthesis of more complex organic molecules.
  • Research: As a model compound, it may be used in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving methyl 3-[3-(dimethylamino)phenyl]propanoate have shown that it can interact with various biological macromolecules. Its ability to cross cellular membranes suggests that it may influence cellular signaling pathways and enzyme activities. Further studies are needed to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with methyl 3-[3-(dimethylamino)phenyl]propanoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(dimethylamino)benzoateDimethylamino group on a benzoic acid derivativeMore aromatic character; potential for different reactivity
Methyl 4-(dimethylamino)benzoateDimethylamino group on para positionDifferent electronic properties due to position
Ethyl 2-methyl-3-oxo-3-phenylpropanoateContains an oxo groupEnhanced reactivity due to carbonyl presence

Methyl 3-[3-(dimethylamino)phenyl]propanoate stands out due to its specific arrangement of functional groups and its potential biological activities, particularly as an anticancer agent.

CAS Registry Number (1234503-56-0)

The Chemical Abstracts Service Registry Number 1234503-56-0 serves as the unique and unambiguous identifier for Methyl 3-[3-(dimethylamino)phenyl]propanoate [1] [2] [3]. This numerical identifier, assigned by the Chemical Abstracts Service, provides a standardized method for identifying this specific chemical substance across multiple databases and regulatory applications [4]. The CAS Registry Number system has been the global standard for chemical identification since 1965, ensuring clear communication and avoiding confusion that might arise from the use of multiple chemical names [4]. The CAS Registry Number 1234503-56-0 is recognized internationally and allows for precise identification of this compound in scientific literature, regulatory documents, and commercial applications [1] [5] [2] [3].

Molecular Descriptors and Identifiers

The molecular descriptors for Methyl 3-[3-(dimethylamino)phenyl]propanoate encompass several standardized representations that provide comprehensive structural information. The International Union of Pure and Applied Chemistry name for this compound is methyl 3-(3-(dimethylamino)phenyl)propanoate [1] [5] [2] [3]. This systematic nomenclature follows established IUPAC conventions for naming organic compounds, specifically propanoate esters with aromatic substituents [6] [7].

The molecular formula C₁₂H₁₇NO₂ indicates the compound contains twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [5] [2] [3] [8]. The molecular weight is calculated as 207.27 grams per mole [1] [5] [2] [3] [8]. These fundamental molecular descriptors provide essential information for chemical identification and quantitative analysis.

The Simplified Molecular Input Line Entry System representation is expressed as O=C(OC)CCC1=CC=CC(N(C)C)=C1 [1] [5] [2] [3]. The canonical SMILES notation, which provides a unique representation, is written as COC(=O)CCC1=CC=C(C=C1)N(C)C [5] [2] [3]. These linear notations encode the complete molecular structure in a compact, machine-readable format that facilitates database searches and computational analysis [9].

The International Chemical Identifier provides a standardized layered representation: InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 [1] [5] [2] [3]. This representation includes detailed connectivity information and is complemented by the InChI Key ZYNQHQZLWXVHII-UHFFFAOYSA-N [1] [5] [2] [3], which serves as a hashed version of the full InChI for rapid database lookups and compound identification [9].

ParameterValueDescription
IUPAC Namemethyl 3-(3-(dimethylamino)phenyl)propanoateSystematic chemical name
Molecular FormulaC₁₂H₁₇NO₂Elemental composition
Molecular Weight207.27 g/molMolar mass
SMILESO=C(OC)CCC1=CC=CC(N(C)C)=C1Linear structural notation
Canonical SMILESCOC(=O)CCC1=CC=C(C=C1)N(C)CUnique linear representation
InChIInChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3Layered structural identifier
InChI KeyZYNQHQZLWXVHII-UHFFFAOYSA-NHashed identifier key

Structural Database Categorizations

Methyl 3-[3-(dimethylamino)phenyl]propanoate is classified within multiple structural database categories that reflect its chemical composition and functional groups. The compound is assigned the MDL Number MFCD27959373 [1] [5] [2] [3] [8], which is used by the MDL Information Systems for compound identification and database management.

From a chemical taxonomy perspective, this compound belongs to the class of organic compounds known as carboxylic acid esters [10] [11]. Specifically, it is categorized as a propanoate ester, which are carboxylic acid derivatives where the carbon atom from the carbonyl group is attached to an alkyl or aryl moiety through an oxygen atom, forming an ester linkage [10] [6] [7]. The compound further belongs to the subclass of aromatic carboxylic acid esters due to the presence of the dimethylaminophenyl aromatic ring system [12].

Within the broader classification framework, Methyl 3-[3-(dimethylamino)phenyl]propanoate falls under the kingdom of organic compounds, specifically within the superclass of organic acids and derivatives [10] [11]. The direct parent classification is carboxylic acid esters, with the molecular framework being classified as an aromatic compound containing aliphatic acyclic components [12] [10].

The structural database categorizations also recognize this compound as containing both aromatic and aliphatic functionalities. The aromatic portion consists of a benzene ring substituted with a dimethylamino group, while the aliphatic portion comprises the propanoate ester chain [12]. This dual nature places the compound in databases under multiple functional group categories, including tertiary amines, aromatic compounds, and methyl esters [12] [10].

XLogP3

2.1

Dates

Last modified: 04-15-2024

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